molecular formula C15H17ClN2O3 B5191664 Propyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 5610-81-1

Propyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B5191664
CAS No.: 5610-81-1
M. Wt: 308.76 g/mol
InChI Key: ZXNXSHQDXNFBFW-UHFFFAOYSA-N
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Description

Propyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic organic compound that belongs to the class of tetrahydropyrimidine derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methyl group, and a propyl ester group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of urea and a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the tetrahydropyrimidine ring. The final step involves esterification with propanol to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Propyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Methyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Butyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Uniqueness

Propyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The propyl ester group may enhance the compound’s ability to interact with lipid membranes, potentially improving its bioavailability and efficacy in biological systems.

Biological Activity

Propyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic compound belonging to the class of tetrahydropyrimidine derivatives. Its unique structure, characterized by a chlorophenyl group and a propyl ester group, has attracted significant interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. It has the following structural formula:

C15H17ClN2O3\text{C}_{15}\text{H}_{17}\text{ClN}_2\text{O}_3

his structure includes a propyl ester group that may enhance its lipophilicity and bioavailability compared to other derivatives.

ropyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is believed to exert its biological effects through several mechanisms:. Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or cancer cell proliferation. For instance, it has been shown to affect the activity of acetylcholinesterase (AChE), which is significant in Alzheimer's disease treatment.

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits notable antimicrobial properties against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against species like Aspergillus flavus and Aspergillus niger .

Antimicrobial Properties

esearch indicates that this compound demonstrates significant antimicrobial activity. In vitro studies have revealed:Bactericidal Effects : Effective against gram-positive and gram-negative bacteria.

  • Fungicidal Effects : Exhibits antifungal efficacy against common pathogens.

Anticancer Activity

he compound has shown potential as an anticancer agent. In cell line studies:Inhibition of Cell Proliferation : The compound reduced the viability of cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer), with IC50 values indicating effective cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Neuroprotective Effects

he neuroprotective properties of this compound have been investigated in the context of Alzheimer's disease:AChE Inhibition : The compound demonstrated AChE inhibitory action with an IC50 value significantly lower than that of donepezil, a standard treatment for Alzheimer's .

Case Studies

everal studies have explored the biological activities of this compound:. Study on Antimicrobial Efficacy : A study published in MDPI highlighted that derivatives similar to propyl 4-(4-chlorophenyl)-6-methyl exhibited high antibacterial activity against multiple strains .

  • Anticancer Research : Another investigation focused on the cytotoxic effects of the compound on various tumor cell lines. Results indicated a dose-dependent reduction in cell viability with promising implications for cancer therapy .

Comparative Analysis with Similar Compounds

CompoundStructureBiological Activity
Ethyl 4-(4-chlorophenyl)-6-methylSimilar structure; ethyl instead of propylModerate antimicrobial; weaker anticancer effects
Methyl 4-(4-chlorophenyl)-6-methylSimilar structure; methyl instead of propylLower efficacy in AChE inhibition
Butyl 4-(4-chlorophenyl)-6-methylSimilar structure; butyl instead of propylEnhanced solubility but variable bioactivity

Properties

IUPAC Name

propyl 4-(4-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O3/c1-3-8-21-14(19)12-9(2)17-15(20)18-13(12)10-4-6-11(16)7-5-10/h4-7,13H,3,8H2,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNXSHQDXNFBFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40386214
Record name ST014937
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5610-81-1
Record name ST014937
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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